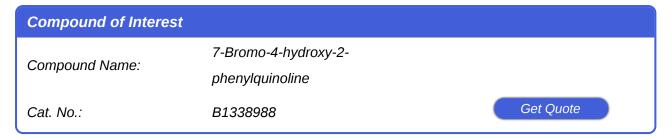


An In-depth Technical Guide on 7-Bromo-4hydroxy-2-phenylquinoline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-hydroxy-2-phenylquinoline is a heterocyclic organic compound belonging to the quinoline family. While specific experimental data for this particular molecule is not extensively available in public literature, this guide provides a comprehensive overview of its core physicochemical properties, a plausible synthetic route, and potential biological activities based on structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel quinoline-based therapeutic agents.

Physicochemical Properties

Quantitative experimental data for some physicochemical properties of **7-Bromo-4-hydroxy-2-phenylquinoline** are not readily available in the surveyed literature. However, key identifiers and predicted values have been compiled. General experimental protocols for determining the missing values are also provided.

Summary of Physicochemical Data



Property	Value/Information
Molecular Formula	C15H10BrNO
Molecular Weight	300.15 g/mol
Physical Appearance	Brown powder/solid
Melting Point	Not available. A general protocol for determination is provided below.
Solubility	Not available. A general protocol for determination is provided below.
рКа	Not available.
Predicted logP	3.9

Experimental Protocols for Property Determination

A standard method for determining the melting point of a solid organic compound involves using a capillary melting point apparatus.[1][2][3]

Protocol:

- A small, finely powdered sample of 7-Bromo-4-hydroxy-2-phenylquinoline is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.[1][3]

The solubility of **7-Bromo-4-hydroxy-2-phenylquinoline** in various solvents can be determined through systematic testing.[4][5]



Protocol:

- A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.
- A measured volume of a specific solvent (e.g., water, ethanol, DMSO, acetone) is added incrementally.
- The mixture is agitated (e.g., vortexed or sonicated) at a controlled temperature.
- The process is continued until the solid is fully dissolved or a saturation point is reached.
- Solubility is expressed in terms of concentration (e.g., mg/mL or mol/L). For compounds with acidic or basic properties, solubility can also be tested in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH).[5]

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of **7-Bromo-4-hydroxy-2-phenylquinoline** is not explicitly documented in the reviewed literature. However, a plausible synthetic route can be devised based on the well-established Conrad-Limpach synthesis of 4-hydroxyquinolines.[6][7][8]

Proposed Synthesis: Modified Conrad-Limpach Reaction

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[7] For the synthesis of **7-Bromo-4-hydroxy-2-phenylquinoline**, the likely starting materials would be 3-bromoaniline and ethyl benzoylacetate.

Reaction Scheme:

- Step 1: Condensation: 3-Bromoaniline reacts with ethyl benzoylacetate to form an enamine intermediate.
- Step 2: Cyclization: The enamine intermediate undergoes thermal cyclization at high temperatures to form the quinoline ring system.

Experimental Protocol (General):



- Equimolar amounts of 3-bromoaniline and ethyl benzoylacetate are mixed, often in the presence of an acid catalyst (e.g., a catalytic amount of sulfuric acid).
- The mixture is heated to facilitate the formation of the enamine intermediate, with the removal of water.
- The resulting enamine is then heated at a high temperature (typically 250-300 °C), often in a high-boiling solvent like Dowtherm A or mineral oil, to induce cyclization.[7]
- The reaction mixture is cooled, and the solid product is isolated.
- Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Characterization

The synthesized **7-Bromo-4-hydroxy-2-phenylquinoline** would be characterized using standard analytical techniques to confirm its structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.[9][10][11][12]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the compound, confirming its elemental composition.[10][13]
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and aromatic C-H and C=C bonds.

Caption: Workflow for the synthesis and characterization of **7-Bromo-4-hydroxy-2-phenylquinoline**.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for **7-Bromo-4-hydroxy-2- phenylquinoline**, the quinoline scaffold is a well-known pharmacophore present in numerous



therapeutic agents. Structurally related compounds, particularly bromo- and hydroxy-substituted quinolines, have demonstrated a range of biological effects.

Anticancer Activity

Quinolone derivatives are known to exhibit anticancer properties.[14][15][16][17][18] Some quinolones function as topoisomerase inhibitors, enzymes that are crucial for DNA replication and transcription.[19][20][21][22] By inhibiting these enzymes, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The presence of a halogen, such as bromine, on the quinoline ring has been associated with enhanced cytotoxic activity in some cases.[22]

Antifungal Activity

Bromoquinol, a related bromo-substituted quinoline, has been shown to exhibit broad-spectrum antifungal activity.[23][24][25] Its mechanism of action is thought to involve the induction of oxidative stress and apoptosis in fungal cells.[23][24][25] The antifungal activity of some quinolines is potentiated by iron starvation, a condition often encountered during in vivo growth. [23]

Hypothetical Signaling Pathway: Topoisomerase Inhibition

Given that some quinoline derivatives act as topoisomerase inhibitors, a hypothetical signaling pathway for the anticancer activity of **7-Bromo-4-hydroxy-2-phenylquinoline** could involve the inhibition of Topoisomerase I (Top1).

Caption: Hypothetical signaling pathway of anticancer activity via Topoisomerase I inhibition.

Conclusion

7-Bromo-4-hydroxy-2-phenylquinoline represents a chemical entity with potential for further investigation in the field of drug discovery. While specific experimental data is currently limited, this guide provides a solid framework for its synthesis, characterization, and the exploration of its potential biological activities. The information presented herein, based on established chemical principles and the known properties of related compounds, should facilitate future research into this and other novel quinoline derivatives. Researchers are encouraged to



perform the described experimental procedures to ascertain the specific properties and activities of this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide on 7-Bromo-4-hydroxy-2-phenylquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1338988#physicochemical-properties-of-7-bromo-4-hydroxy-2-phenylquinoline]

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